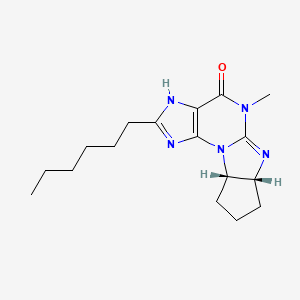

Sch59498

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H25N5O |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(11R,15S)-4-hexyl-8-methyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,9-trien-7-one |

InChI |

InChI=1S/C17H25N5O/c1-3-4-5-6-10-13-19-14-15(20-13)22-12-9-7-8-11(12)18-17(22)21(2)16(14)23/h11-12H,3-10H2,1-2H3,(H,19,20)/t11-,12+/m1/s1 |

InChI Key |

DYIUKMSMAJWWAT-NEPJUHHUSA-N |

Isomeric SMILES |

CCCCCCC1=NC2=C(N1)C(=O)N(C3=N[C@@H]4CCC[C@@H]4N23)C |

Canonical SMILES |

CCCCCCC1=NC2=C(N1)C(=O)N(C3=NC4CCCC4N23)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of SB-705498 on TRPV1 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in the detection of noxious stimuli, including heat, acid, and capsaicin—the pungent component of chili peppers.[1][2][3] Primarily expressed in sensory neurons, its role in pain and sensitization associated with tissue injury and inflammation makes it a significant therapeutic target.[4][5] This guide provides an in-depth analysis of SB-705498, a potent and selective antagonist of the TRPV1 receptor, outlining its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Mechanism of Action of SB-705498

SB-705498, chemically known as N-(2-bromophenyl)-N'-[((R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea, is a competitive antagonist of the TRPV1 receptor.[1][2] This means it binds to the receptor at the same site as agonists like capsaicin, but instead of activating the channel, it blocks it, preventing the influx of cations that leads to neuronal excitation and the sensation of pain.

The antagonistic action of SB-705498 is multimodal, meaning it can inhibit the activation of TRPV1 by various stimuli. It effectively blocks channel activation mediated by capsaicin, heat, and acidic conditions.[1][2][6] Furthermore, its action is rapid and reversible.[1][2] Interestingly, SB-705498 exhibits a degree of voltage dependence, with its antagonist action being more pronounced at negative membrane potentials, which are typical for neurons in their resting state.[1]

Quantitative Pharmacological Data

The potency and selectivity of SB-705498 have been quantified through various in vitro and in vivo studies. The following tables summarize the key pharmacological parameters.

| Parameter | Species | Assay | Value | Reference |

| pKi | Human | FLIPR | 7.6 | [1] |

| pKi | Rat | FLIPR | 7.5 | [1] |

| pKi | Guinea Pig | FLIPR | 7.3 | [1] |

| pIC50 | Human | FLIPR | 7.1 | [7] |

| pA2 | Human | Schild Analysis | 7.4 | [2] |

Table 1: Binding Affinities of SB-705498 for TRPV1 Receptors

| Activator | Species | Assay | Holding Potential | IC50 (nM) | Reference |

| Capsaicin | Human | Electrophysiology | -70 mV | 3 | [1][7] |

| Capsaicin | Human | Electrophysiology | +70 mV | 17 | [7] |

| Acid (pH 5.3) | Human | Electrophysiology | -70 mV | 0.1 | [7] |

| Heat (50°C) | Human | Electrophysiology | -70 mV | 6 | [1][7] |

Table 2: Inhibitory Potency of SB-705498 against Various TRPV1 Activators

Signaling Pathways and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of SB-705498 on TRPV1 channels.

Caption: Mechanism of SB-705498 action on the TRPV1 channel.

Experimental Protocols

The characterization of SB-705498's interaction with TRPV1 channels involved several key experimental methodologies.

Fluorometric Imaging Plate Reader (FLIPR) Assay for Calcium Influx

This high-throughput screening method was used to assess the antagonist activity of SB-705498 by measuring changes in intracellular calcium concentration.

Caption: Workflow for the FLIPR-based calcium influx assay.

Detailed Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 were cultured in appropriate media.

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.

-

Compound Addition: Various concentrations of SB-705498 were added to the cells and incubated.

-

Agonist Stimulation: A known TRPV1 agonist, such as capsaicin, was added to activate the channels.

-

Fluorescence Measurement: The FLIPR instrument measured the change in fluorescence intensity over time, reflecting the influx of calcium into the cells.

-

Data Analysis: The inhibitory effect of SB-705498 was quantified by comparing the fluorescence signal in the presence and absence of the compound, allowing for the calculation of IC50 and pKi values.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the electrical currents flowing through the TRPV1 channels.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Methodology:

-

Cell Preparation: HEK293 cells expressing human TRPV1 were used.

-

Patching: A glass micropipette filled with an intracellular solution was used to form a gigaseal with the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette was ruptured to allow for control and measurement of the entire cell's membrane potential and current.

-

Voltage Clamp: The membrane potential was held at a constant value (e.g., -70 mV).

-

Agonist Application: TRPV1 activators (capsaicin, heated solution, or acidic solution) were applied to the cell, and the resulting inward current was recorded.

-

Antagonist Application: SB-705498 was applied to the cell, either before or during agonist application, to measure its effect on the agonist-evoked current.

-

Data Analysis: The magnitude of the current inhibition by SB-705498 was used to determine its IC50. By applying the antagonist at different membrane potentials, its voltage dependence was also assessed.

In Vivo Studies and Clinical Relevance

SB-705498 has demonstrated efficacy in various preclinical models of pain.[4][5] In human studies, orally administered SB-705498 was found to be safe and well-tolerated.[4] It showed target-specific activity by reducing capsaicin-evoked flare and increasing heat pain tolerance in UVB-induced inflammation.[4] Intranasal administration of SB-705498 has also been investigated for the treatment of non-allergic rhinitis, where it reduced capsaicin-induced nasal symptoms.[8] However, a clinical trial for acute migraine was terminated due to a lack of efficacy.[9]

Conclusion

SB-705498 is a potent, selective, and competitive antagonist of the TRPV1 receptor with a multimodal inhibitory profile against capsaicin, heat, and acid activation. Its mechanism of action has been thoroughly characterized through a combination of in vitro techniques, including FLIPR and whole-cell electrophysiology. While showing promise in preclinical models and early human studies for certain pain and inflammatory conditions, its clinical development has faced challenges, highlighting the complexities of translating TRPV1 antagonism into broad therapeutic success. This guide provides a comprehensive overview of the core scientific knowledge surrounding SB-705498's interaction with TRPV1 channels, serving as a valuable resource for researchers in the field of pain and sensory neuroscience.

References

- 1. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity of SB-705498 to Human TRPV1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and antagonist activity of SB-705498, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The data presented is compiled from multiple in vitro studies, offering a comprehensive quantitative and qualitative understanding of its interaction with the human TRPV1 receptor.

Quantitative Binding Affinity and Potency

The binding affinity and functional potency of SB-705498 against human TRPV1 (hTRPV1) have been determined using various experimental paradigms. The data consistently demonstrates that SB-705498 is a high-affinity antagonist. Key quantitative metrics are summarized in the tables below.

| Parameter | Cell Line | Value | Notes |

| pKi | HEK293 | 7.6[1][2][3][4][5] | Capsaicin-induced activation |

| 1321N1 | 7.5[1][4][6] | Capsaicin-induced activation | |

| pIC50 | HEK293 | 7.1[1][4][5] | - |

| pA2 | HEK293 | 7.4[6] | Schild analysis, consistent with competitive antagonism |

| pKb | - | 7.5[7] | In-house data referenced in a clinical study |

Table 1: Binding Affinity Constants of SB-705498 for Human TRPV1

| Agonist/Stimulus | Holding Potential | IC50 (nM) |

| Capsaicin | -70 mV | 3[1][2][3] |

| +70 mV | 17[1][4] | |

| Acid (pH 5.3) | -70 mV | 0.1[1][2] |

| Heat (50°C) | -70 mV | 6[1][2][3] |

Table 2: Functional Inhibitory Potency (IC50) of SB-705498 against Various Modes of Human TRPV1 Activation

Experimental Protocols

The characterization of SB-705498's binding affinity and antagonist activity has been primarily achieved through two key experimental methodologies: Fluorometric Imaging Plate Reader (FLIPR)-based calcium assays and whole-cell patch-clamp electrophysiology.

Fluorometric Imaging Plate Reader (FLIPR) Assay

This high-throughput assay is used to measure changes in intracellular calcium ([Ca²⁺]i) following the activation of TRPV1.

Objective: To determine the potency of SB-705498 in inhibiting capsaicin-induced calcium influx in cells expressing hTRPV1.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) or 1321N1 cells stably or transiently expressing human TRPV1 are cultured in appropriate media.[1][4][6]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.

-

Compound Addition: SB-705498 is added to the cells at varying concentrations and incubated for a specific period to allow for receptor binding.

-

Agonist Challenge: The TRPV1 agonist, capsaicin, is added to the cells to induce channel opening and subsequent calcium influx.

-

Signal Detection: The FLIPR instrument monitors the change in fluorescence intensity in real-time.

-

Data Analysis: The inhibitory effect of SB-705498 is quantified by measuring the reduction in the capsaicin-induced fluorescence signal. IC50 and pKi values are calculated from the concentration-response curves. Schild analysis can be performed to determine the nature of the antagonism (competitive vs. non-competitive).[6]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the TRPV1 channel.

Objective: To characterize the inhibitory effects of SB-705498 on TRPV1-mediated currents activated by different stimuli (capsaicin, heat, and acid) and to investigate its voltage dependency.

Methodology:

-

Cell Preparation: Individual cells expressing hTRPV1 are selected for recording.

-

Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane.

-

Seal Formation: A high-resistance "giga-seal" is formed between the pipette and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane is clamped at a specific potential (e.g., -70 mV).

-

Stimulation and Recording: TRPV1 is activated by the application of capsaicin, acidic solution, or by increasing the temperature of the external solution. The resulting inward currents are recorded.

-

Antagonist Application: SB-705498 is applied to the cell, and the reduction in the agonist-evoked current is measured to determine its inhibitory effect.[3] The reversibility of the inhibition is also assessed by washing out the antagonist.[1][3]

-

Voltage Dependence: The experiment is repeated at different holding potentials (e.g., +70 mV) to determine if the inhibitory potency of SB-705498 is dependent on the membrane voltage.[1][4]

TRPV1 Signaling and Inhibition by SB-705498

TRPV1 is a non-selective cation channel predominantly expressed on sensory neurons.[3] It functions as a polymodal nociceptor, being activated by a variety of noxious stimuli including capsaicin, heat, and acidic conditions.[3] Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a pain signal.

SB-705498 acts as a competitive antagonist at the TRPV1 receptor.[6] This means it binds to the same site as the agonist (e.g., capsaicin) but does not activate the channel. By occupying the binding site, it prevents the agonist from binding and activating the channel, thus blocking the downstream signaling cascade that leads to the sensation of pain. The interaction is reversible, meaning the antagonist can dissociate from the receptor.[1][3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. targetmol.cn [targetmol.cn]

- 5. SB-705498 | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Pharmacology of SB-705498: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational pharmacological research on SB-705498, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document details the compound's mechanism of action, key quantitative data from in vitro and in vivo studies, and the experimental protocols utilized in its characterization.

Introduction to SB-705498

SB-705498, chemically known as N-(2-bromophenyl)-N'-[((R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea, is a small molecule antagonist of the TRPV1 receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a key player in the detection of noxious stimuli, including capsaicin, heat, and acidic conditions.[1] Its role in pain and inflammatory pathways has made it a significant target for the development of novel analgesic and anti-inflammatory therapies.[2] SB-705498 has been investigated for its potential therapeutic applications in a range of conditions, including chronic pain, rhinitis, and pruritus.

Mechanism of Action

SB-705498 functions as a competitive antagonist at the TRPV1 receptor.[1] This means that it binds to the same site as agonists like capsaicin, but without activating the channel. By occupying the binding site, SB-705498 prevents the conformational changes necessary for channel opening and subsequent cation influx, thereby blocking the downstream signaling that leads to the sensation of pain and inflammation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from various in vitro and in vivo studies characterizing the pharmacological profile of SB-705498.

Table 1: In Vitro Antagonist Potency of SB-705498

| Species | Assay Type | Agonist | Parameter | Value | Reference |

| Human | FLIPR | Capsaicin | pKi | 7.6 | [1] |

| Rat | FLIPR | Capsaicin | pKi | 7.5 | [1] |

| Guinea Pig | FLIPR | Capsaicin | pKi | 7.3 | [1] |

| Human | Whole-Cell Patch Clamp | Capsaicin | IC50 | 3 nM | [1] |

| Human | Whole-Cell Patch Clamp | Acid (pH 5.3) | IC50 | Not explicitly stated, but potent inhibition observed | [1] |

| Human | Whole-Cell Patch Clamp | Heat (50°C) | IC50 | 6 nM | [1] |

Table 2: In Vivo Efficacy of SB-705498 in a Guinea Pig Rhinitis Model

| Route of Administration | Dose | Effect | Reference |

| Oral | 10 mg/kg | ~50% inhibition of capsaicin-induced nasal secretions | [3] |

| Intranasal | 1 mg/mL | ~35% reduction in capsaicin-induced nasal secretions | [3] |

| Intranasal | 10 mg/mL | ~50% inhibition of capsaicin-induced nasal secretions | [3] |

Table 3: Human Pharmacokinetic Parameters of Intranasal SB-705498

| Dose | Cmax (ng/mL) | Tmax (h) | AUC(0,12h) (ng·h/mL) | Reference |

| 0.5 mg | 0.29 | 1.0 | 1.94 | Not explicitly available in a single reference |

| 1.5 mg | 0.69 | 1.0 | 5.31 | Not explicitly available in a single reference |

| 3 mg | 1.12 | 1.0 | 9.98 | Not explicitly available in a single reference |

| 6 mg | 1.95 | 1.5 | 18.9 | Not explicitly available in a single reference |

| 12 mg | 3.28 | 2.0 | 35.6 | Not explicitly available in a single reference |

Note: The pharmacokinetic data is compiled from descriptions of dose-escalation studies and may represent approximate values.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of SB-705498.

In Vitro Assays

This assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by a TRPV1 agonist.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human, rat, or guinea pig TRPV1 receptor are cultured in appropriate media and seeded into 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or the FLIPR Calcium 5 Assay Kit reagent, in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.[4]

-

Compound Addition: SB-705498 is serially diluted and added to the wells. The plates are incubated for a predefined period (e.g., 15-30 minutes) to allow for compound binding.

-

Agonist Challenge and Signal Detection: An EC80 concentration of a TRPV1 agonist (e.g., capsaicin) is added to the wells, and the resulting change in fluorescence is measured using a FLIPR instrument.[5]

-

Data Analysis: The antagonist potency (pKi) is calculated from the inhibition of the agonist response at various concentrations of SB-705498 using the Cheng-Prusoff equation.

This technique directly measures the ion currents flowing through the TRPV1 channel in response to various stimuli.

-

Cell Preparation: HEK293 cells expressing the TRPV1 receptor are plated on glass coverslips.

-

Recording Setup: Whole-cell recordings are performed using a patch-clamp amplifier. The external solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4. The internal pipette solution contains (in mM): 140 KCl, 5 MgCl2, 4 Na2ATP, 0.3 Na3GTP, 2.5 CaCl2, 5 EGTA, and 10 HEPES, with pH adjusted to 7.2.[6]

-

Stimulation and Recording: Cells are voltage-clamped at a holding potential of -60 mV. TRPV1 is activated by the application of capsaicin, a low pH solution, or by increasing the temperature of the external solution. The resulting inward currents are recorded.[1]

-

Antagonist Application: SB-705498 is applied to the external solution, and its effect on the agonist-evoked currents is measured to determine the IC50 value.[1]

Schild analysis is used to determine if an antagonist acts competitively and to calculate its equilibrium dissociation constant (KB).

-

Experimental Design: Concentration-response curves for a TRPV1 agonist (e.g., capsaicin) are generated in the absence and presence of several fixed concentrations of SB-705498.

-

Data Collection: The EC50 values for the agonist are determined for each concentration of the antagonist.

-

Schild Plot Construction: The dose ratio (DR) is calculated for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist). A Schild plot is then constructed by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of SB-705498 on the x-axis.[7][8]

-

Analysis: For a competitive antagonist, the Schild plot should be a straight line with a slope of approximately 1. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB).[7][8]

In Vivo Model

This model is used to assess the efficacy of TRPV1 antagonists in reducing nasal hyperreactivity.

-

Animal Sensitization (for allergic rhinitis models): Male Dunkin-Hartley guinea pigs are often sensitized with an allergen like ovalbumin through intranasal administration.[3][9]

-

Capsaicin Challenge: A solution of capsaicin is administered intranasally to conscious or anesthetized guinea pigs to induce symptoms of rhinitis, such as sneezing, nose rubbing, and nasal secretions.[3][9]

-

Drug Administration: SB-705498 is administered either orally (p.o.) or intranasally at various doses prior to the capsaicin challenge.

-

Endpoint Measurement: The primary endpoints are the frequency of sneezing and nose rubbing, and the volume or weight of nasal secretions collected over a specific period.[3][9]

-

Data Analysis: The effect of SB-705498 is evaluated by comparing the rhinitis symptoms in the treated groups to a vehicle-treated control group.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacology of SB-705498.

References

- 1. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moleculardevices.com [moleculardevices.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Whole-cell patch-clamp recordings [bio-protocol.org]

- 7. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 8. Schild equation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

The Potent and Selective Antagonism of SB-705498 on Capsaicin-Induced TRPV1 Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SB-705498, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. We will delve into its effects on capsaicin-induced TRPV1 activation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

The TRPV1 receptor, a nonselective cation channel, is a critical player in the detection of noxious stimuli, including capsaicin (the pungent component of chili peppers), heat, and acidic conditions.[1][2][3] Its activation on sensory neurons is integral to pain perception and neurogenic inflammation.[3][4][5] Consequently, TRPV1 antagonists like SB-705498 represent a promising therapeutic avenue for various conditions, including chronic pain and inflammatory disorders.[1][2][4]

Quantitative Analysis of SB-705498's Inhibitory Activity

SB-705498 has been demonstrated to be a potent competitive antagonist of TRPV1 activation across multiple species.[1][2] The following tables summarize the key quantitative metrics of its inhibitory effects on capsaicin-induced activation.

Table 1: Antagonist Potency (pKi) of SB-705498 at TRPV1 Receptors

| Species | pKi Value | Assay Method |

| Human | 7.6 | Ca2+-based fluorometric imaging plate reader (FLIPR) assay |

| Rat | 7.5 | Ca2+-based fluorometric imaging plate reader (FLIPR) assay |

| Guinea Pig | 7.3 | Ca2+-based fluorometric imaging plate reader (FLIPR) assay |

Data sourced from Gunthorpe et al., 2007.[1][2]

Table 2: Inhibitory Concentration (IC50) of SB-705498 on Human TRPV1 Activation

| Activator | IC50 Value (nM) | Experimental Condition | Assay Method |

| Capsaicin | 3 | -70 mV holding potential | Whole-cell patch-clamp electrophysiology |

| Acid (pH 5.3) | Not specified | -70 mV holding potential | Whole-cell patch-clamp electrophysiology |

| Heat (50°C) | 6 | -70 mV holding potential | Whole-cell patch-clamp electrophysiology |

Data sourced from Gunthorpe et al., 2007.[1][2]

Core Experimental Protocols

The characterization of SB-705498's antagonistic properties relies on established in vitro methodologies. Below are detailed protocols for the key experiments cited.

Fluorometric Imaging Plate Reader (FLIPR) Assay for Calcium Influx

This high-throughput assay is employed to determine the antagonist potency (pKi) of SB-705498 by measuring its ability to inhibit capsaicin-induced calcium influx in cells expressing the TRPV1 receptor.

Experimental Workflow:

Caption: Workflow for the FLIPR-based calcium influx assay.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human, rat, or guinea pig TRPV1 receptor are cultured under standard conditions.

-

Plating: Cells are seeded into 384-well black-walled microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Compound Addition: Varying concentrations of SB-705498 are added to the wells and incubated.

-

Agonist Challenge: A fixed concentration of capsaicin is added to stimulate the TRPV1 receptors.

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity, which corresponds to the influx of calcium ions into the cells.

-

Data Analysis: The inhibitory effect of SB-705498 is quantified by generating dose-response curves and calculating the pKi value using the Schild equation.[2]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity and was used to determine the IC50 values of SB-705498 against different modes of TRPV1 activation.

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Methodology:

-

Cell Preparation: Cells expressing human TRPV1 are prepared for electrophysiological recording.

-

Whole-Cell Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow for control of the intracellular environment and measurement of whole-cell currents.

-

Voltage Clamp: The cell membrane is held at a constant potential (e.g., -70 mV).

-

Agonist Application: TRPV1 is activated by the application of capsaicin, an acidic solution (pH 5.3), or an increase in temperature (50°C).[1][2]

-

Current Recording: The inward currents resulting from cation influx through the activated TRPV1 channels are recorded.

-

Antagonist Application: SB-705498 is applied, and the agonist challenge is repeated to measure the degree of inhibition.

-

Data Analysis: The percentage of current inhibition at various concentrations of SB-705498 is used to determine the IC50 value.[1][2]

Mechanism of Action: Competitive Antagonism

SB-705498 acts as a competitive antagonist at the TRPV1 receptor.[1][2] This means that it binds to the receptor at or near the same site as the agonist (capsaicin) but does not activate the channel. By occupying the binding site, SB-705498 prevents capsaicin from binding and inducing the conformational change that opens the ion channel.

Caption: Capsaicin activation of TRPV1 and its inhibition by SB-705498.

The rapid and reversible inhibition observed in electrophysiology experiments further supports this mechanism of action.[1][2] Interestingly, the antagonistic action of SB-705498 exhibits some voltage dependence, suggesting enhanced efficacy at more negative membrane potentials, which are typical of neurons in their resting state.[1][2]

Conclusion

SB-705498 is a well-characterized, potent, and selective antagonist of the TRPV1 receptor. Its ability to effectively block the activation of TRPV1 by capsaicin, as well as by other noxious stimuli like acid and heat, has been robustly demonstrated through in vitro assays. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working on TRPV1-targeted therapies. The competitive and multimodal antagonistic profile of SB-705498 underscores its potential as a valuable tool for investigating the physiological and pathophysiological roles of TRPV1 and as a candidate for clinical development.[1][4][6]

References

- 1. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SB-705498 in Inflammatory Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-705498 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] TRPV1 is a non-selective cation channel activated by a variety of pro-inflammatory stimuli, including heat, acid, and capsaicin, the pungent component of chili peppers.[2][3][4] Its involvement in pain signaling and neurogenic inflammation has positioned it as a key therapeutic target for inflammatory conditions. This technical guide provides an in-depth overview of the role of SB-705498 in various inflammatory models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. While the majority of the available data focuses on inflammatory pain and rhinitis, the foundational mechanism of TRPV1 antagonism suggests a broader potential for SB-705498 in other inflammatory disorders.

Mechanism of Action and In Vitro Pharmacology

SB-705498 functions as a competitive antagonist at the TRPV1 receptor, effectively blocking its activation by various stimuli.[2] In vitro studies have demonstrated its high potency and selectivity.

Quantitative In Vitro Data

| Parameter | Species | Value | Reference |

| pKi (Capsaicin-mediated activation) | Human | 7.6 | [2] |

| Rat | 7.5 | [2] | |

| Guinea Pig | 7.3 | [2] | |

| IC50 (Capsaicin-mediated activation) | Human | 3 nM | [2] |

| IC50 (Acid-mediated activation, pH 5.3) | Human | Not explicitly stated, but potent inhibition demonstrated | [2] |

| IC50 (Heat-mediated activation, 50°C) | Human | 6 nM | [2] |

In Vitro Assay Protocol: Calcium Influx Assay

This protocol outlines a typical in vitro experiment to assess the inhibitory activity of SB-705498 on TRPV1 activation using a calcium-sensitive fluorescent dye.

Objective: To determine the potency of SB-705498 in blocking capsaicin-induced calcium influx in TRPV1-expressing cells.

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Capsaicin solution (agonist)

-

SB-705498 (antagonist)

-

96-well black, clear-bottom plates

-

Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

-

Cell Plating: Seed the TRPV1-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of SB-705498 in HBSS. Also, prepare a stock solution of capsaicin in HBSS at a concentration known to elicit a submaximal response (e.g., EC80).

-

Antagonist Incubation: After the dye loading incubation, wash the cells with HBSS. Add the different concentrations of SB-705498 to the respective wells and incubate for 15-30 minutes at room temperature.

-

FLIPR Assay: Place the cell plate into the FLIPR instrument. Set the instrument to record baseline fluorescence, then automatically add the capsaicin solution to all wells. Continue recording the fluorescence intensity for several minutes to capture the calcium influx.

-

Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition of the capsaicin response for each concentration of SB-705498. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Role in Inflammatory Pain Models

A significant body of evidence supports the efficacy of SB-705498 in preclinical and clinical models of inflammatory pain.

Human Capsaicin-Induced Flare Model

This model assesses the ability of a compound to inhibit neurogenic inflammation, a key component of many inflammatory conditions.

Objective: To evaluate the effect of topical SB-705498 on capsaicin-induced flare in healthy volunteers.

Methodology:

-

Subject Recruitment: Healthy volunteers with no skin conditions are recruited.

-

Treatment Application: Different concentrations of SB-705498 cream (e.g., 1%, 3%, 5%) and a placebo cream are applied to discrete areas on the volar forearm.

-

Capsaicin Challenge: After a defined period (e.g., 1-2 hours), a solution of capsaicin is applied to the center of the treated areas.

-

Flare Measurement: The area of the resulting flare (vasodilation) is measured at specific time points using laser Doppler imaging.

-

Data Analysis: The flare area for each SB-705498 concentration is compared to the placebo-treated area to determine the percentage of inhibition.

| Model | Species | Treatment | Outcome | Result | Reference |

| Capsaicin-Induced Flare | Human | 400 mg oral SB-705498 | Reduction in flare area | Significant reduction (P=0.0047) | [3] |

Human UVB-Induced Inflammation Model

This model mimics the inflammatory response to tissue injury, such as sunburn, and is used to assess the anti-hyperalgesic effects of compounds.

Objective: To determine the effect of oral SB-705498 on heat pain tolerance in UVB-inflamed skin.

Methodology:

-

UVB Exposure: A defined area of the subjects' skin is exposed to a dose of UVB radiation sufficient to induce a mild inflammatory response (erythema).

-

Drug Administration: A single oral dose of SB-705498 (e.g., 400 mg) or placebo is administered.

-

Pain Threshold Measurement: At various time points after drug administration, the heat pain threshold and tolerance on both the UVB-treated and non-treated skin are measured using a contact thermode.

-

Data Analysis: The change in heat pain tolerance in the UVB-inflamed skin is compared between the SB-705498 and placebo groups.

| Model | Species | Treatment | Outcome | Result | Reference |

| UVB-Induced Inflammation | Human | 400 mg oral SB-705498 | Increase in heat pain tolerance | Significant increase of 0.93°C (P=0.0054) | [3] |

Role in Other Inflammatory Models

While robust data for SB-705498 in inflammatory conditions beyond pain and rhinitis is limited in the public domain, the known role of TRPV1 in inflammation suggests its potential utility. The following sections describe relevant inflammatory models where TRPV1 antagonists have been investigated, providing a framework for potential future studies with SB-705498.

Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of SB-705498 in a model of acute paw edema.

Methodology:

-

Animal Model: Male Wistar rats or Swiss mice.

-

Compound Administration: Administer SB-705498 (e.g., via oral gavage or intraperitoneal injection) at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

-

Induction of Edema: After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

-

Cytokine Analysis: At the end of the experiment, collect blood and paw tissue to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each dose of SB-705498 compared to the vehicle control. Analyze the cytokine levels to determine the effect on the inflammatory cascade.

Based on the findings with other TRPV1 antagonists, SB-705498 would be expected to reduce carrageenan-induced paw edema and decrease the production of pro-inflammatory cytokines like TNF-α.[5]

Potential in Other Inflammatory Conditions

-

Inflammatory Bowel Disease (IBD): TRPV1 is expressed in the gut and its activation is implicated in visceral hypersensitivity and inflammation.[6] Animal models such as dextran sulfate sodium (DSS)-induced colitis could be employed to investigate the efficacy of SB-705498 in reducing intestinal inflammation.[7][8]

-

Psoriasis: TRPV1 is involved in the pathogenesis of psoriasis, contributing to inflammation and itch.[9] The imiquimod-induced psoriasis-like dermatitis model in mice would be a relevant model to assess the therapeutic potential of SB-705498 in this condition.[10][11][12]

-

Arthritis: While specific data for SB-705498 is lacking, TRPV1 is known to be involved in arthritis pain.[13] Preclinical models like collagen-induced arthritis (CIA) could be used to evaluate the effects of SB-705498 on joint inflammation and pain.[14]

Signaling Pathways

The anti-inflammatory effects of SB-705498 are mediated by its blockade of the TRPV1 channel, which prevents the downstream signaling cascades initiated by pro-inflammatory stimuli.

TRPV1 Signaling in Sensory Neurons

Activation of TRPV1 on sensory neurons leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization and the generation of action potentials that transmit pain signals. The calcium influx also triggers the release of pro-inflammatory neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), which contribute to neurogenic inflammation by causing vasodilation and plasma extravasation.[15]

Caption: SB-705498 blocks TRPV1 on sensory neurons, inhibiting pain signaling and neurogenic inflammation.

TRPV1 Signaling in T-Cells

TRPV1 is also expressed on immune cells, including T-cells, where it plays a role in their activation and the inflammatory response.[16][17]

Caption: SB-705498 inhibits TRPV1-mediated calcium signaling in T-cells, potentially reducing their activation and pro-inflammatory cytokine production.

Experimental Workflow

The investigation of SB-705498 in inflammatory models typically follows a multi-step process from in vitro characterization to in vivo efficacy studies.

Caption: A typical workflow for investigating a novel anti-inflammatory compound like SB-705498.

Conclusion

SB-705498 is a well-characterized, potent antagonist of the TRPV1 receptor with demonstrated efficacy in models of inflammatory pain and rhinitis. Its mechanism of action, centered on the inhibition of a key integrator of pro-inflammatory signals, suggests a broader therapeutic potential in a range of inflammatory conditions. While further preclinical studies in models of chronic inflammation such as arthritis, IBD, and psoriasis are needed to fully elucidate its therapeutic scope, the existing data provide a strong rationale for its continued investigation as a novel anti-inflammatory agent. This guide offers a comprehensive summary of the current knowledge and provides a framework for future research in this promising area of drug development.

References

- 1. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TRPV1 Blocker HCRG21 Suppresses TNF-α Production and Prevents the Development of Edema and Hypersensitivity in Carrageenan-Induced Acute Local Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of TRPV1 and TRPA1 Ion Channels in Inflammatory Bowel Diseases: Potential Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irjournal.org [irjournal.org]

- 8. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]

- 9. Resolvin D3 controls mouse and human TRPV1-positive neurons and preclinical progression of psoriasis [thno.org]

- 10. TRPV1 mediates inflammation and hyperplasia in imiquimod (IMQ)-induced psoriasiform dermatitis (PsD) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mouse model for psoriasis that closely mimics the human disease | Explore Technologies [techfinder.stanford.edu]

- 12. mdpi.com [mdpi.com]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. mdpi.com [mdpi.com]

- 15. TRPV1: The key bridge in neuroimmune interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Transient Receptor Potential Vanilloid1 (TRPV1) Channel Opens Sesame of T Cell Responses and T Cell-Mediated Inflammatory Diseases [frontiersin.org]

- 17. biorxiv.org [biorxiv.org]

The TRPV1 Antagonist SB-705498: An In-Depth Technical Guide on Early-Stage Research in Respiratory Disorders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development of SB-705498, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, for the treatment of respiratory disorders. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows to serve as a resource for professionals in the field.

Introduction: The Role of TRPV1 in Respiratory Pathophysiology

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in sensory nerve activation.[1][2] In the respiratory system, TRPV1 is expressed on sensory nerve fibers and non-neuronal cells, including the airway epithelium.[2] It is activated by a variety of stimuli, including capsaicin (the pungent component of chili peppers), heat, and acidic conditions.[3][4] The activation of TRPV1 on airway sensory nerves can lead to symptoms characteristic of respiratory diseases, such as cough, bronchoconstriction, and mucus secretion.[1][5] Consequently, antagonizing the TRPV1 receptor presents a promising therapeutic strategy for a range of respiratory conditions, including rhinitis, chronic cough, and asthma.[1][2][6] SB-705498 is a potent, selective, and orally bioavailable TRPV1 antagonist that has been investigated for these indications.[3][7]

Pharmacology of SB-705498

SB-705498, chemically known as N-(2-bromophenyl)-N'-[((R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea, is a small molecule antagonist of the TRPV1 receptor.[4] It has demonstrated potent and competitive antagonism against multiple modes of TRPV1 activation.[3][4]

In Vitro Activity

Preclinical studies have established the potent and selective inhibitory profile of SB-705498 on TRPV1 receptors across different species.

| Assay Type | Species | Agonist | Parameter | Value | Reference |

| FLIPR-Ca2+ | Human | Capsaicin | pKi | 7.6 | [4] |

| FLIPR-Ca2+ | Rat | Capsaicin | pKi | 7.5 | [4] |

| FLIPR-Ca2+ | Guinea Pig | Capsaicin | pKi | 7.3 | [4] |

| Whole-cell Patch Clamp | Human | Capsaicin | IC50 | 3 nM | [4][8] |

| Whole-cell Patch Clamp | Human | Acid (pH 5.3) | IC50 | 0.1 nM | [8] |

| Whole-cell Patch Clamp | Human | Heat (50°C) | IC50 | 6 nM | [4][8] |

Pharmacokinetics

Pharmacokinetic studies in humans have demonstrated the systemic availability of SB-705498 after both oral and intranasal administration.

| Administration Route | Dose | Population | Key Findings | Reference |

| Intranasal | Single and repeat doses | Healthy volunteers | Less than dose-proportional AUC(0,12 h) and Cmax; accumulation with repeat dosing. | [6] |

| Oral | Single doses up to 400mg | Healthy volunteers | Safe and well-tolerated. | [7] |

Preclinical Evidence in Respiratory Models

The efficacy of SB-705498 has been evaluated in several preclinical models of respiratory disorders, primarily focusing on rhinitis and airway hyper-responsiveness.

Inhibition of Capsaicin-Induced Nasal Secretions

In a guinea pig model of rhinitis, both oral and intranasal administration of SB-705498 effectively blocked capsaicin-evoked nasal secretions.[6]

| Administration Route | Dose | Inhibition of Capsaicin-Induced Secretion | Reference |

| Oral | 3 mg/kg | ~30% (non-significant) | [9] |

| Oral | 10 mg/kg | ~50% (P < 0.05) | [9] |

| Oral | 30 mg/kg | ~70% (P < 0.001) | [9] |

| Intranasal | 1 mg/mL | ~35% (non-significant) | [9] |

| Intranasal | 10 mg/mL | ~50% (P < 0.005) | [9] |

| Intranasal | 30 mg/mL | ~75% (P < 0.0001) | [9] |

Attenuation of Airway Hyper-responsiveness

In an ovalbumin-sensitized guinea pig model of asthma, SB-705498 demonstrated a significant reduction in airway hyper-responsiveness (AHR) to histamine.[1][5]

| Treatment | Dose | Inhibition of AHR (sGaw AUC) | Reference |

| SB-705498 | 10 mg/kg p.o. | 57% | [1][5] |

Clinical Studies in Respiratory Disorders

SB-705498 has been evaluated in several clinical trials for various respiratory indications, including non-allergic rhinitis, seasonal allergic rhinitis, and chronic cough.

Non-Allergic Rhinitis (NAR)

A study in patients with NAR demonstrated that intranasal administration of SB-705498 reduced symptoms triggered by a nasal capsaicin challenge.[6]

| Treatment | Dose | Outcome Measure | Result | Reference |

| Intranasal SB-705498 | 12 mg | Total Symptom Score (TSS) | Marked reduction in capsaicin-provoked symptoms. | [6] |

Refractory Chronic Cough

In a randomized, double-blind, placebo-controlled crossover trial, a single oral dose of SB-705498 was assessed in patients with refractory chronic cough.[10]

| Treatment | Dose | Primary Endpoint | Result | Reference |

| Oral SB-705498 | 600 mg | Cough reflex sensitivity to capsaicin | Significant improvement at 2 hours (P = 0.0049) and borderline significant improvement at 24 hours (P = 0.0259). | [10] |

| Oral SB-705498 | 600 mg | 24-hour objective cough frequency | No significant improvement compared to placebo. | [10] |

Seasonal Allergic Rhinitis (SAR)

A clinical trial in patients with SAR evaluated the efficacy of intranasal SB-705498 alone and in combination with a corticosteroid.[11] The study found that SB-705498 did not alleviate allergen-induced symptoms of allergic rhinitis.[11]

Experimental Protocols

In Vitro: FLIPR-Ca2+ Assay

-

Objective: To determine the potency of SB-705498 in inhibiting capsaicin-induced calcium influx in cells expressing TRPV1.

-

Methodology:

-

Cells stably expressing human, rat, or guinea pig TRPV1 are plated in 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

SB-705498 at various concentrations is pre-incubated with the cells.

-

The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

Capsaicin is added to stimulate the TRPV1 channels.

-

Changes in intracellular calcium concentration are measured by monitoring fluorescence intensity.

-

IC50 and pKi values are calculated from the concentration-response curves.[4]

-

In Vivo: Ovalbumin-Sensitized Guinea Pig Model of AHR

-

Objective: To assess the effect of SB-705498 on airway hyper-responsiveness.

-

Methodology:

-

Guinea pigs are sensitized with an intraperitoneal injection of ovalbumin (OA).

-

Two weeks later, animals are challenged with an aerosolized solution of OA to induce an asthmatic response.

-

SB-705498 (10 mg/kg) or vehicle is administered orally before or after the OA challenge.

-

Airway responsiveness is assessed by measuring the specific airway conductance (sGaw) in a double-chamber plethysmograph in response to a histamine challenge.

-

The area under the curve (AUC) for the change in sGaw is calculated to quantify the degree of bronchoconstriction and AHR.[1][5]

-

Signaling Pathways and Experimental Workflows

Caption: TRPV1 signaling pathway in respiratory sensory neurons.

Caption: Experimental workflow for the ovalbumin-sensitized guinea pig model.

Conclusion

The early-stage research on SB-705498 provides a strong rationale for the therapeutic potential of TRPV1 antagonism in certain respiratory disorders. Preclinical studies robustly demonstrated its efficacy in models of rhinitis and airway hyper-responsiveness. Clinical investigations have yielded mixed results, with promising effects in reducing capsaicin-induced symptoms in non-allergic rhinitis and improving cough reflex sensitivity, but a lack of efficacy in reducing objective cough frequency and symptoms of seasonal allergic rhinitis.[10][11] These findings highlight the complexity of the underlying mechanisms in different respiratory conditions and underscore the need for further research to identify the patient populations most likely to benefit from TRPV1 antagonist therapy. The detailed experimental protocols and data presented in this guide offer a valuable resource for scientists and researchers continuing to explore the role of TRPV1 in respiratory diseases and the development of novel therapeutics.

References

- 1. Inhibition of airway hyper-responsiveness by TRPV1 antagonists (SB-705498 and PF-04065463) in the unanaesthetized, ovalbumin-sensitized guinea pig - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of airway hyper-responsiveness by TRPV1 antagonists (SB-705498 and PF-04065463) in the unanaesthetized, ovalbumin-sensitized guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Effect of the TRPV1 antagonist SB-705498 on the nasal parasympathetic reflex response in the ovalbumin sensitized guinea pig - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transient receptor potential vanilloid 1 (TRPV1) antagonism in patients with refractory chronic cough: a double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Specificity of SB-705498: A Technical Guide on its Lack of Impact on Acid-Sensing Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-705498 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] While both TRPV1 and Acid-Sensing Ion Channels (ASICs) are key players in nociception and are activated by extracellular protons, extensive preclinical and clinical research has demonstrated that SB-705498's mechanism of action is confined to the TRPV1 channel. This technical guide elucidates the distinct roles of TRPV1 and ASICs in acid sensing and details the selectivity profile of SB-705498, confirming its lack of direct impact on ASICs. The information presented herein is critical for researchers investigating pain pathways and designing targeted therapeutic strategies.

Introduction: The Distinction Between TRPV1 and ASICs in Acid Sensing

Tissue acidosis is a hallmark of inflammation and ischemic conditions, leading to pain sensation through the activation of specialized ion channels on nociceptive neurons.[2] Among the most studied of these are the TRPV1 channels and the ASIC family.

-

TRPV1: A non-selective cation channel, TRPV1 is a polymodal sensor activated by noxious heat (>43°C), capsaicin (the pungent component of chili peppers), and extracellular protons (pH < 6.0).[3]

-

ASICs: This family of channels are voltage-insensitive, cation-selective channels that are primarily gated by extracellular protons.[4] Different ASIC subunits assemble into homo- or heterotrimeric channels with varying pH sensitivities and kinetic properties.[5] For instance, ASIC1a-containing channels are activated at pH values below 7.0, while ASIC3 is sensitive to more modest pH drops.[4][6]

While both channel types contribute to the neuronal response to acidic stimuli, they are distinct molecular entities with different structures, activation mechanisms, and pharmacological profiles.[7] It is this molecular distinction that underpins the selectivity of compounds like SB-705498.

SB-705498: A Selective TRPV1 Antagonist

SB-705498 was developed as a competitive antagonist of the TRPV1 receptor.[8] Its primary therapeutic rationale was for the treatment of pain states where TRPV1 is sensitized, such as in inflammatory and neuropathic pain.[1] A broad profiling of SB-705498 revealed little to no activity against a wide array of other ion channels, receptors, and enzymes, underscoring its selectivity for TRPV1.[3][9]

Quantitative Data on SB-705498's Interaction with TRPV1

The following tables summarize the key quantitative data regarding the efficacy and potency of SB-705498 as a TRPV1 antagonist.

| Parameter | Species | Value | Experimental Condition | Reference |

| pKi | Human | 7.6 | Capsaicin-mediated activation (FLIPR assay) | [8] |

| Rat | 7.5 | Capsaicin-mediated activation (FLIPR assay) | [8] | |

| Guinea Pig | 7.3 | Capsaicin-mediated activation (FLIPR assay) | [8] | |

| IC50 | Human | 3 nM | Capsaicin-mediated activation (Electrophysiology at -70 mV) | [8] |

| Human | 0.1 nM | Acid-mediated activation (pH 5.3) | [10] | |

| Human | 6 nM | Heat-mediated activation (50°C) | [8] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is fundamental for assessing the direct inhibitory effect of a compound on ion channel function.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The extracellular solution contains physiological ion concentrations, and the intracellular pipette solution is formulated to mimic the neuronal cytoplasm.

-

Channel Activation: TRPV1 channels are activated by the application of a specific stimulus:

-

Capsaicin: A concentration of capsaicin known to elicit a robust current is applied.

-

Acid: The pH of the extracellular solution is rapidly lowered to 5.3.

-

Heat: The temperature of the perfusing solution is increased to 50°C.

-

-

Compound Application: SB-705498 is applied at varying concentrations to determine its inhibitory effect on the stimulus-evoked current.

-

Data Analysis: The concentration-response curve for SB-705498 inhibition is plotted, and the IC50 value (the concentration at which 50% of the maximal current is inhibited) is calculated.

Fluorometric Imaging Plate Reader (FLIPR) Assay for pKi Determination

This high-throughput screening method is used to assess the potency of a compound in a cell-based assay.

-

Cell Preparation: HEK293 cells expressing human TRPV1 are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Cells are incubated with various concentrations of SB-705498.

-

Channel Activation: A fixed concentration of capsaicin is added to all wells to activate TRPV1, leading to calcium influx and an increase in fluorescence.

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity in real-time.

-

Data Analysis: The inhibitory effect of SB-705498 on the capsaicin-induced fluorescence signal is used to calculate the pKi value, a measure of the compound's binding affinity.

Visualizing the Distinct Pathways and Workflows

Signaling Pathways for Acid-Sensing by TRPV1 and ASICs

Caption: Distinct signaling pathways for acid-induced activation of TRPV1 and ASIC channels.

Experimental Workflow for Determining Ion Channel Selectivity

Caption: Workflow for assessing the selectivity of a compound against a panel of ion channels.

Conclusion: No Evidence for SB-705498 Impact on ASICs

References

- 1. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acid-sensing ion channels (ASICs): pharmacology and implication in pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acid-sensing (proton-gated) ion channels (ASICs) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of the capsaicin receptor TRPV1 and acid-sensing ion channels (ASICS) in proton sensitivity of subpopulations of primary nociceptive neurons in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. apexbt.com [apexbt.com]

SB-705498: A Comprehensive Technical Overview of a Potent TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, initial characterization, and clinical evaluation of SB-705498, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The information presented is collated from preclinical and early-phase clinical studies to serve as a comprehensive resource for professionals in the field of drug development and pain research.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1] It functions as a multimodal sensor for various noxious stimuli, including heat, acid, and pungent compounds like capsaicin, the active component of chili peppers.[1][2][3] The activation of TRPV1 is implicated in the generation of pain and neurogenic inflammation, making it a compelling therapeutic target for a range of conditions such as chronic pain, migraine, and gastrointestinal disorders.[1][4]

SB-705498, chemically identified as N-(2-bromophenyl)-N'-[((R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea, emerged from a lead optimization program aimed at developing potent and selective TRPV1 antagonists.[1][5] It was identified as a promising candidate for clinical development due to its potent, multimodal antagonism of the TRPV1 receptor and favorable pharmacokinetic properties.[1][5]

In Vitro Characterization

The initial characterization of SB-705498 involved a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the TRPV1 receptor.

Potency and Competitive Antagonism

The potency of SB-705498 was evaluated using a Ca2+-based fluorometric imaging plate reader (FLIPR) assay and whole-cell patch-clamp electrophysiology. In FLIPR assays, SB-705498 demonstrated potent competitive antagonism of capsaicin-mediated activation of the human TRPV1 receptor.[1] Schild analysis confirmed a competitive mechanism of action, with a pA2 value of 7.4.[6]

Table 1: In Vitro Potency of SB-705498 at TRPV1 Receptors

| Assay Type | Species | Agonist | Potency Metric | Value | Reference |

| FLIPR | Human | Capsaicin | pKi | 7.6 | [1] |

| FLIPR | Rat | Capsaicin | pKi | 7.5 | [1] |

| FLIPR | Guinea Pig | Capsaicin | pKi | 7.3 | [1] |

| Whole-cell Patch Clamp | Human | Capsaicin | IC50 | 3 nM (at -70 mV) | [1] |

| Whole-cell Patch Clamp | Human | Acid (pH 5.3) | - | Potent Inhibition | [1] |

| Whole-cell Patch Clamp | Human | Heat (50°C) | IC50 | 6 nM | [1] |

Multimodal Inhibition and Voltage Dependence

A key characteristic of SB-705498 is its ability to inhibit the multiple modes of TRPV1 activation, including capsaicin, acid, and heat.[1][5] Whole-cell patch-clamp studies revealed that SB-705498 caused rapid and reversible inhibition of human TRPV1 activation by all three stimuli.[1] Interestingly, the inhibitory activity of SB-705498 was found to be voltage-dependent, with approximately 6-fold higher potency at a holding potential of -70 mV compared to +70 mV.[6] This suggests an enhanced antagonist action at negative membrane potentials, which are typical for neurons in vivo.[1][6]

Selectivity

The selectivity of SB-705498 was established through broad receptor profiling and other cellular assays. It exhibited minimal or no activity against a wide range of other ion channels, receptors, and enzymes, highlighting its specificity for the TRPV1 receptor.[1]

Preclinical Evaluation

Preclinical studies in animal models provided further evidence for the therapeutic potential of SB-705498.

In Vivo Efficacy

In a preclinical rhinitis model, both intranasal and oral administration of SB-705498 were shown to block capsaicin-evoked nasal secretions.[7] Notably, intranasal delivery required 10-fold lower doses to achieve the same efficacy as the oral route, suggesting a potential advantage for local administration in relevant conditions.[7]

Pharmacokinetics

Pharmacokinetic studies in rats demonstrated that SB-705498 possesses good oral bioavailability and a reasonable half-life, supporting its suitability for clinical development.[6][8]

Table 2: Pharmacokinetic Parameters of SB-705498 in Rats

| Parameter | Value | Reference |

| Half-life (t1/2) | 3.1 hours | [6] |

| Oral Bioavailability | 86% | [6] |

Clinical Characterization

SB-705498 has been evaluated in several early-phase clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Safety and Tolerability

Single and repeat oral doses of SB-705498 were found to be safe and well-tolerated in healthy volunteers and patients.[4][8] In a first-time-in-human study, single oral doses up to 400mg were well-tolerated.[4] Similarly, intranasal administration of SB-705498 was also found to be safe and well-tolerated in single and repeat-dose studies.[7][9] The most frequently reported adverse events were generally mild and transient, including headache and oropharyngeal pain with intranasal administration.[7]

Pharmacokinetics in Humans

Following intranasal administration, SB-705498 was rapidly absorbed, reaching maximum plasma concentrations within 1-2 hours.[7] Repeat dosing led to an accumulation of the compound.[7][9] The systemic exposure, as measured by AUC and Cmax, increased with escalating doses, although the increase was less than dose-proportional.[7][9]

Pharmacodynamic Activity

Clinical studies have provided evidence of target engagement and pharmacodynamic activity of SB-705498 in humans.

-

Inhibition of Capsaicin-Induced Effects: In a study with healthy volunteers, a single 400mg oral dose of SB-705498 significantly reduced the area of capsaicin-evoked skin flare.[4][8] In patients with non-allergic rhinitis (NAR), a 12mg intranasal dose of SB-705498 markedly reduced the total symptom scores triggered by a nasal capsaicin challenge, demonstrating a 2- to 4-fold shift in the potency of capsaicin.[7][9]

-

Effects on Pain and Hyperalgesia: Oral SB-705498 was shown to elevate the heat pain threshold on non-sensitized skin and increase heat pain tolerance at sites of UVB-induced inflammation in healthy volunteers.[4][8][10] These findings provided the first clinical evidence that a TRPV1 antagonist could alleviate pain and hyperalgesia associated with inflammation and tissue injury.[4]

Table 3: Summary of Key Clinical Findings for SB-705498

| Study Population | Administration Route | Dose | Key Findings | Reference |

| Healthy Volunteers | Oral | 400mg | Reduced capsaicin-evoked flare; Elevated heat pain threshold; Increased heat pain tolerance in UVB-inflamed skin. | [4][8] |

| Non-Allergic Rhinitis Patients | Intranasal | 12mg | Reduced total symptom scores from nasal capsaicin challenge; 2- to 4-fold shift in capsaicin potency. | [7][9] |

| Healthy Volunteers | Topical (3% cream) | - | Well-tolerated with target-specific pharmacodynamic activity, but no clinically significant effect on histamine- or cowhage-induced itch. | [11] |

Experimental Protocols

Fluorometric Imaging Plate Reader (FLIPR) Assay

This high-throughput screening assay was used to assess the antagonist activity of SB-705498 on capsaicin-induced calcium influx in cells expressing the TRPV1 receptor.

-

Cell Lines: HEK293 or 1321N1 cells stably expressing human, rat, or guinea pig TRPV1.

-

Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The addition of capsaicin activates TRPV1 channels, leading to an influx of extracellular calcium and a subsequent increase in fluorescence.

-

Protocol:

-

Plate cells in a 96- or 384-well plate.

-

Load cells with the calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of SB-705498 or vehicle.

-

Add a fixed concentration of capsaicin to stimulate the cells.

-

Measure the change in fluorescence intensity over time using a FLIPR instrument.

-

-

Data Analysis: The inhibitory potency (pKi) of SB-705498 is calculated by measuring the reduction in the capsaicin-induced fluorescence signal at different antagonist concentrations. For Schild analysis, concentration-response curves to capsaicin are generated in the presence of different fixed concentrations of SB-705498 to determine the pA2 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique was employed to provide a more detailed characterization of the interaction of SB-705498 with the TRPV1 ion channel.

-

Cell Line: HEK293 cells expressing human TRPV1.

-

Assay Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the TRPV1 channels.

-

Protocol:

-

Establish a whole-cell recording configuration on a TRPV1-expressing cell.

-

Clamp the cell membrane at a specific holding potential (e.g., -70 mV).

-

Perfuse the cell with a solution containing an agonist (capsaicin, low pH buffer, or heated solution) to evoke an inward current.

-

Co-apply SB-705498 with the agonist to measure the inhibition of the agonist-evoked current.

-

To assess voltage dependence, repeat the measurements at different holding potentials (e.g., +70 mV).

-

-

Data Analysis: The IC50 value is determined by measuring the concentration of SB-705498 required to inhibit 50% of the maximum agonist-induced current.

Human Nasal Capsaicin Challenge

This clinical protocol was designed to evaluate the pharmacodynamic activity of intranasally administered SB-705498 in patients with non-allergic rhinitis.

-

Study Design: A randomized, double-blind, placebo-controlled study.

-

Participants: Patients with a diagnosis of non-allergic rhinitis.

-

Protocol:

-

Administer a single intranasal dose of SB-705498 (e.g., 12 mg) or placebo.

-

At a specified time post-dose, perform a nasal challenge with escalating doses of capsaicin.

-

Assess rhinitis symptoms (e.g., rhinorrhea, nasal congestion, burning sensation) using a Total Symptom Score (TSS) and individual Visual Analog Scales (VAS).

-

Peak Nasal Inspiratory Flow (PNIF) may also be measured as an objective endpoint.

-

-

Data Analysis: The effect of SB-705498 is determined by comparing the capsaicin dose-response curves for symptom scores between the active treatment and placebo groups. A rightward shift in the dose-response curve indicates antagonism.

Signaling Pathways and Workflows

Caption: TRPV1 signaling pathway and the inhibitory action of SB-705498.

Caption: Experimental workflow for the FLIPR-based calcium influx assay.

Caption: Workflow for the human nasal capsaicin challenge clinical trial.

Conclusion

SB-705498 is a potent, selective, and multimodal antagonist of the TRPV1 receptor that has demonstrated target engagement and pharmacodynamic activity in both preclinical models and human clinical trials. Its ability to inhibit TRPV1 activation by various noxious stimuli, coupled with a favorable safety and pharmacokinetic profile, established it as a valuable tool for investigating the role of TRPV1 in various physiological and pathophysiological processes. While it has been evaluated for several indications, the collective data from its initial characterization and early clinical development provide a robust foundation for the continued exploration of TRPV1 antagonists as a therapeutic class. This technical guide summarizes the key findings that underscore the scientific rationale for the development of SB-705498 and related molecules.

References

- 1. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 4. The effects of the TRPV1 antagonist SB-705498 on TRPV1 receptor-mediated activity and inflammatory hyperalgesia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Randomised Trial Evaluating the Effects of the TRPV1 Antagonist SB705498 on Pruritus Induced by Histamine, and Cowhage Challenge in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SB-705498 in In Vitro Calcium Imaging Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

SB-705498 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the vanilloid receptor-1.[1][2] TRPV1 is a nonselective cation channel predominantly expressed in sensory neurons and plays a crucial role in the detection of noxious stimuli, including capsaicin, heat, and acidic conditions.[1][2] As an antagonist, SB-705498 effectively blocks the activation of the TRPV1 receptor, making it a valuable tool for studying pain pathways and developing novel analgesic therapies.[1][3] This document provides detailed protocols for the use of SB-705498 in in vitro calcium imaging assays to assess TRPV1 antagonism.

Mechanism of Action

SB-705498 is a competitive antagonist of the TRPV1 receptor.[1] It rapidly and reversibly inhibits the activation of TRPV1 by various stimuli, including capsaicin, acid, and heat.[1][4] The binding of SB-705498 to the receptor prevents the influx of cations, primarily Ca2+, which is the hallmark of TRPV1 activation. This inhibition can be monitored using calcium imaging assays that measure changes in intracellular calcium concentration.

Quantitative Data Summary

The following table summarizes the reported potency of SB-705498 against human, rat, and guinea pig TRPV1 receptors. The data is derived from fluorometric imaging plate reader (FLIPR) assays and whole-cell patch-clamp electrophysiology.

| Parameter | Species | Agonist/Stimulus | Value | Reference |

| pKi | Human | Capsaicin | 7.6 | [1][2] |

| pKi | Rat | Capsaicin | 7.5 | [1][2] |

| pKi | Guinea Pig | Capsaicin | 7.3 | [1][2] |

| IC50 | Human | Capsaicin | 3 nM | [1][2] |

| IC50 | Human | Acid (pH 5.3) | Not explicitly stated, but potent inhibition observed | [1] |

| IC50 | Human | Heat (50°C) | 6 nM | [1][2] |

Signaling Pathway and Experimental Workflow

TRPV1 Activation Signaling Pathway

The following diagram illustrates the signaling pathway of TRPV1 activation by an agonist (e.g., capsaicin) and its inhibition by SB-705498.

Caption: TRPV1 activation by an agonist and inhibition by SB-705498.

Experimental Workflow for Calcium Imaging Assay

The diagram below outlines the typical workflow for an in vitro calcium imaging experiment to assess the antagonist activity of SB-705498.

Caption: Workflow for an in vitro calcium imaging assay.

Experimental Protocols

In Vitro Calcium Imaging Assay Using a Fluorometric Imaging Plate Reader (FLIPR)

This protocol is designed to measure the inhibitory effect of SB-705498 on agonist-induced calcium influx in cells expressing the TRPV1 receptor.

Materials:

-

HEK293 cells stably expressing human TRPV1 (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Black, clear-bottom 96-well or 384-well microplates

-

SB-705498 stock solution (in DMSO)

-

TRPV1 agonist stock solution (e.g., Capsaicin in DMSO)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (optional, to prevent dye leakage)

-